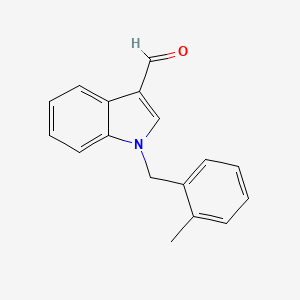

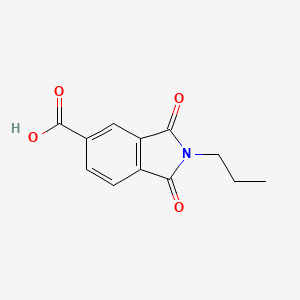

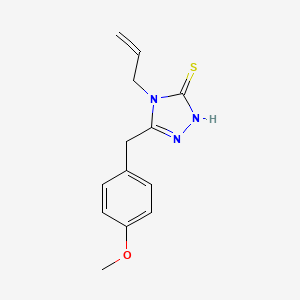

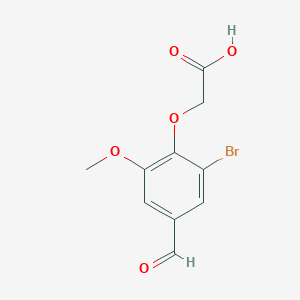

![molecular formula C8H7F3O4 B1268707 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid CAS No. 488795-29-5](/img/structure/B1268707.png)

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid

説明

Synthesis Analysis

The synthesis of 5-substituted-2,5-dihydro-2-furoic acids, which are structurally related to 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid, involves controlled Birch reduction followed by esterification. This process yields methyl 5-alkyl-2,5-dihydro-2-furoates as mixtures of cis- and trans-diastereoisomers, showcasing interesting spectroscopic properties. For instance, notable long-range coupling constants between protons at C2 and C5, and two high absorption maxima near 1750 and 1730 cm−1, attributed to the ester carbonyl group of each furoate, were observed. These findings are pivotal for understanding the synthesis routes and spectral characteristics of such compounds (Masamune, Ono, & Matsue, 1975).

Molecular Structure Analysis

The molecular structure of 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid and its analogs can be elucidated through spectroscopic methods, as mentioned above. The observed long-range NMR coupling constants and IR absorption maxima provide insights into the diastereomeric nature and electronic characteristics of the furoate esters, contributing to a deeper understanding of the molecular structure of these compounds.

Chemical Reactions and Properties

The carboxylation of furoic acid into 2,5-furandicarboxylic acid (FDCA) represents a significant chemical transformation relevant to 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid. This process involves various catalytic and stoichiometric procedures, highlighting the potential of furoic acid derivatives for synthesizing bio-based polymers by incorporating CO2 into the molecular framework. The versatility of these reactions underscores the chemical reactivity and potential applicability of such compounds in green chemistry and bio-polymer synthesis (Drault et al., 2020).

科学的研究の応用

Anti-Cancer and Anti-Diabetic Agent

- Scientific Field : Medicinal Chemistry

- Summary of Application : A series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were synthesized . These compounds were investigated for their anti-cancer and anti-diabetic properties .

- Methods of Application : The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .

- Results or Outcomes : Molecular docking experiments on the synthesized compounds were performed, followed by a molecular dynamic simulation. ADMET (chemical absorption, distribution, metabolism, excretion, and toxicity) prediction revealed that most of the synthesized compounds follow Lipinski’s rule of 5 .

Antiglioma Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : New 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives were developed and evaluated as AURKA and VEGFR-2 Inhibitor Antiglioma Agents .

- Methods of Application : The derivatives were synthesized and their structures were characterized using a variety of methods, including nuclear magnetic resonance (NMR) (1H and 13C), high-resolution mass spectrometry (HRMS), and Fourier transform infrared (FTIR) radiation .

- Results or Outcomes : The derivatives were found to have considerable binding to AURKA and VEGFR-2 residues, with binding affinities ranging from -9.8 to -7.9 kcal/mol. Thiazolidinone molecule 5e containing 4-chlorophenyl substituent may be considered as a potential moiety for glioblastoma cancer treatments .

Pesticide Production

- Scientific Field : Agricultural Chemistry

- Summary of Application : The compound “2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” is an intermediate for the production of the pesticide tembotrione .

- Methods of Application : This compound is used in the synthesis of tembotrione, a triketone group herbicide .

- Results or Outcomes : Tembotrione has worldwide applications for weed management in maize .

Intermediate for Pesticide Production

- Scientific Field : Agricultural Chemistry

- Summary of Application : The compound “2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” is an intermediate for the production of the pesticide tembotrione .

- Methods of Application : This compound is used in the synthesis of tembotrione, a triketone group herbicide .

- Results or Outcomes : Tembotrione has worldwide applications for weed management in maize .

特性

IUPAC Name |

5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O4/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASBYXQACGRWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359110 | |

| Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid | |

CAS RN |

488795-29-5 | |

| Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

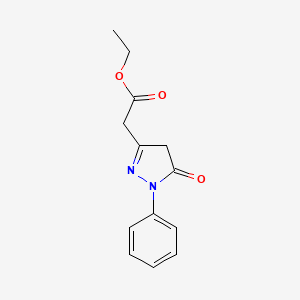

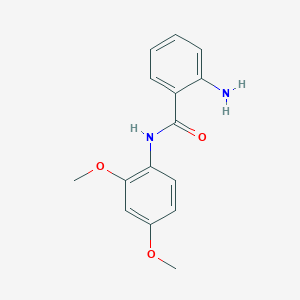

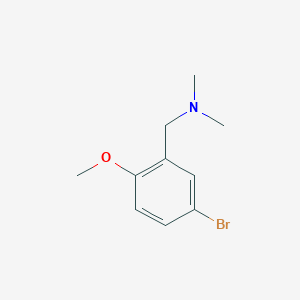

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)